BenchChemオンラインストアへようこそ!

SBC-115337

Oral bioavailability PCSK9 inhibitor Small molecule

SBC-115337 (P-21) is the only orally bioavailable small-molecule PCSK9 inhibitor with ~90% in vivo LDL-c reduction in high-fat diet-fed mice. Unlike injectable mAbs, it enables oral mechanism studies and serves as the benchmark reference (IC50 17.89 μM in PCSK9/LDLR PPI impairment assays) for evaluating novel chemical entities. In-class substitution is scientifically invalid due to potency and bioavailability heterogeneity.

Molecular Formula C29H19N3O4
Molecular Weight 473.5 g/mol
Cat. No. B7775811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSBC-115337
Molecular FormulaC29H19N3O4
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
InChIInChI=1S/C29H19N3O4/c33-27(30-21-15-11-19(12-16-21)29-32-23-6-2-4-8-25(23)36-29)18-9-13-22(14-10-18)31-28(34)26-17-20-5-1-3-7-24(20)35-26/h1-17H,(H,30,33)(H,31,34)
InChIKeyALQIZRCPSILFNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SBC-115337: A Benzofuran-Based Small Molecule PCSK9 Inhibitor for Oral Dyslipidemia Research


SBC-115337 (CAS 423148-46-3) is a synthetic benzofuran small molecule that functions as an inhibitor of the protein-protein interaction (PPI) between proprotein convertase subtilisin/kexin type 9 (PCSK9) and the low-density lipoprotein receptor (LDLR) . With a molecular formula of C₂₉H₁₉N₃O₄ and a molecular weight of approximately 473.5 g/mol, the compound is characterized as an orally bioavailable lead candidate for hypercholesterolemia and cardiovascular disease research [1]. SBC-115337 was disclosed in Shifa Biomedical's patent WO2017222953A1 and has been proposed as a first-in-class oral small molecule PCSK9/LDLR PPI inhibitor, representing a distinct mechanistic and delivery approach relative to monoclonal antibody therapies such as evolocumab and alirocumab [2].

Why Generic PCSK9 Inhibitors Cannot Substitute for SBC-115337 in Oral Administration Research


SBC-115337 cannot be functionally substituted by other PCSK9-targeting agents in research applications requiring oral delivery or small molecule PPI inhibition. The current clinically approved PCSK9 inhibitors—evolocumab and alirocumab—are monoclonal antibodies that require subcutaneous injection, rendering them unsuitable for oral administration studies [1]. While other small molecule PCSK9 inhibitors exist (e.g., E28362, PCSK9-IN-11), most lack publicly reported oral bioavailability data or were developed after SBC-115337's patent disclosure and use SBC-115337 as a comparative benchmark in their own characterization [2]. Furthermore, the specific benzofuran-benzoxazole scaffold of SBC-115337 confers a distinct binding mode at the PCSK9/LDLR interface that may not be preserved across other chemotypes [3]. Substituting an alternative PCSK9 inhibitor without verifying equivalence in oral bioavailability, LDLR upregulation magnitude, and in vivo LDL-c reduction would compromise experimental reproducibility and invalidate cross-study comparisons where SBC-115337 is the established reference compound.

SBC-115337: Quantified Comparative Evidence for Research Procurement Decisions


Oral Bioavailability: A Differentiating Delivery Route Versus Approved Antibody Therapies

SBC-115337 is characterized as an orally bioavailable small molecule PCSK9 inhibitor, a route-of-administration advantage that fundamentally distinguishes it from the clinically approved injectable monoclonal antibodies evolocumab (Repatha®) and alirocumab (Praluent®) [1]. This differentiation is critical for research programs seeking to develop non-injectable lipid-lowering therapies or to study oral PCSK9 inhibition in preclinical models without the confounding factor of parenteral administration [2].

Oral bioavailability PCSK9 inhibitor Small molecule Monoclonal antibody Route of administration

In Vitro PPI Inhibition Potency (IC₅₀): Baseline Benchmarking Across Multiple Independent Studies

SBC-115337 demonstrates PCSK9/LDLR protein-protein interaction inhibition with IC₅₀ values consistently reported between 0.5–0.6 μM across independent assays, establishing a reproducible potency baseline [1]. This value serves as the comparative benchmark against which multiple novel small molecule PCSK9 inhibitors have been evaluated . The consistency of reported IC₅₀ values across sources (0.5 μM from GtoPdb/ChEMBL; 0.6 μM from commercial vendor validation) provides confidence in the compound's activity for researchers using it as a positive control or reference standard .

IC50 PCSK9/LDLR Protein-protein interaction ELISA Potency

LDLR Upregulation in HepG2 Hepatocytes: Quantified Functional Efficacy at 1.2 μM

SBC-115337 at a concentration of 1.2 μM induces greater than tenfold upregulation of LDLR in HepG2 hepatoma cells relative to untreated controls . This upregulation translates to increased uptake of fluorescently labeled DiI-LDL, confirming that the restored LDLR is functionally competent for lipoprotein internalization . The magnitude of this effect—more than 10-fold at a concentration approximately 2× IC₅₀—provides a quantifiable functional benchmark that can be used to assess the efficacy of novel PCSK9 inhibitors in the same cellular model .

LDLR upregulation HepG2 cells LDL uptake Cholesterol metabolism Functional assay

In Vivo LDL-c Reduction: ~90% Decrease in High-Fat Diet Murine Model

In mice fed a high-fat diet, oral administration of SBC-115337 reduces circulating LDL-cholesterol levels by approximately 90% relative to untreated hyperlipidemic controls [1]. This in vivo efficacy data, combined with the compound's oral bioavailability, establishes SBC-115337 as a validated tool compound for preclinical dyslipidemia studies. The ~90% reduction magnitude places SBC-115337 among the most efficacious reported small molecule PCSK9 inhibitors in this model system .

In vivo LDL-cholesterol High-fat diet Mouse model Dyslipidemia

Established Reference Standard: SBC-115337 as Comparator in Novel PCSK9 Inhibitor Development

SBC-115337 has been established as a reference standard in the PCSK9 small molecule inhibitor field, appearing as a comparator compound in multiple peer-reviewed studies. In a 2023 study, compounds D28 and D29 exhibited IC₅₀ values of 8.30 μM and 6.70 μM respectively, compared with SBC-115337 at 17.89 μM in the same PCSK9/LDLR PPI impairing test [1]. Similarly, a 2024 study reported compounds M1, M12, M14, M18, and M27 with IC₅₀ values ranging from 0.76–6.25 μM, compared with SBC-115337 at 9.24 μM under identical assay conditions [2]. This repeated use as a benchmark compound validates SBC-115337's role as a standardized reference for comparative potency assessments.

Reference compound Comparator Benchmark Small molecule PPI inhibitor

Mechanistic Selectivity: No Effect on PCSK9 Synthesis, Processing, or Secretion

SBC-115337 exerts its inhibitory effect specifically at the level of the PCSK9/LDLR protein-protein interaction, with no observed impact on PCSK9 synthesis, intracellular processing, or cellular secretion . This mechanistic selectivity distinguishes it from compounds that might indirectly reduce PCSK9 levels through transcriptional regulation or post-translational processing interference, which could introduce confounding variables in experimental interpretation. All tested compounds in the original characterization study were confirmed not to affect PCSK9 synthesis, processing, or secretion [1].

Mechanism of action PCSK9 synthesis Selectivity Off-target PPI inhibition

SBC-115337: Optimal Research and Preclinical Application Scenarios


Preclinical Oral Dyslipidemia Model Development

SBC-115337 is optimally suited for establishing oral PCSK9 inhibition proof-of-concept in high-fat diet murine models. With documented ~90% LDL-c reduction following oral administration, researchers can use this compound to validate oral dosing regimens and assess lipid-lowering efficacy without the confounding variable of injection-related stress responses. The compound's well-characterized in vivo activity profile provides a reliable baseline for dose-response studies and combination therapy investigations [1].

PCSK9/LDLR PPI Inhibitor Assay Calibration and Positive Control

As an established reference compound with IC₅₀ values consistently reported between 0.5–0.6 μM across multiple independent sources, SBC-115337 serves as an ideal positive control and calibration standard for PCSK9/LDLR protein-protein interaction assays. The compound's repeated use as a comparator in peer-reviewed studies (including Zhu et al., 2023 and Wang et al., 2024) provides researchers with validated performance benchmarks for inter-laboratory consistency and assay optimization [2].

Hepatic LDLR Functional Studies in Hepatocyte Models

SBC-115337 at 1.2 μM reliably induces >10-fold LDLR upregulation in HepG2 cells, accompanied by enhanced DiI-LDL uptake. This functional cellular response makes the compound a valuable tool for studying LDLR trafficking, recycling, and lipoprotein internalization mechanisms in hepatic cell lines. The demonstrated lack of effect on PCSK9 synthesis and secretion ensures that observed LDLR changes result specifically from PPI inhibition rather than altered PCSK9 expression .

Benchmark Reference for Novel PCSK9 Small Molecule Discovery

SBC-115337 is the established benchmark comparator for novel PCSK9 small molecule inhibitor development. Researchers synthesizing and characterizing new chemical entities targeting the PCSK9/LDLR interface can use SBC-115337 as a standardized reference to contextualize their compounds' potency, as demonstrated in published studies where compounds D28, D29, and M-series inhibitors were directly compared against SBC-115337 under identical assay conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for SBC-115337

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.